molecular formula C8H15ClN2O2 B596268 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride CAS No. 130818-98-3

3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride

Cat. No.: B596268
CAS No.: 130818-98-3
M. Wt: 206.67
InChI Key: JGNKCTABPFYOIO-UHFFFAOYSA-N
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Description

“3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride” is an organic compound with the molecular formula C8H15ClN2O2 . It is also known as 4-piperidinyl-3-oxazolyl-2-one hydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to an oxazolidinone ring . The molecular weight is 206.67 Da .


Physical and Chemical Properties Analysis

“this compound” is a white or off-white crystalline solid . It has a density of about 1.23g/cm³ .

Scientific Research Applications

  • Antibacterial Activity : A study by Srivastava et al. (2007) reported the synthesis of novel methylamino piperidinyl substituted oxazolidinones, showing comparable antibacterial activity to linezolid and eperezolid against susceptible and resistant Gram-positive strains, including linezolid-resistant Staphylococcus aureus (Srivastava et al., 2007).

  • Stereochemistry and Properties : Mavrova et al. (2011) synthesized novel 3,4,5-substituted-oxazolidin-2-ones, including those with piperidine rings, and analyzed their stereochemistry and properties. They found differences in electronic and steric properties between the isomers, which may contribute to their biological activities (Mavrova et al., 2011).

  • Mitochondrial Protein Synthesis Inhibition : Renslo et al. (2007) discovered that oxazolidinone analogs with certain substitutions in the piperidine ring exhibited reduced mitochondrial protein synthesis inhibition while maintaining antibacterial potency. This finding is crucial for developing safer antibacterial agents (Renslo et al., 2007).

  • Synthesis of Functionalized Piperidines : Agami et al. (1996) explored the synthesis of bicyclic oxazolidine as a precursor for enantiopure piperidines and indolizidines, showcasing the compound's utility in organic synthesis (Agami et al., 1996).

  • Drug Metabolite Exposure Estimation : Obach et al. (2018) used in vitro data and physiologically based pharmacokinetic modeling to estimate circulating drug metabolite exposure, where derivatives of oxazolidin-2-ones were involved. This research demonstrates the compound's relevance in pharmacokinetic studies (Obach et al., 2018).

  • Antifungal Activity : Pandit et al. (2012) synthesized analogues of 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-ones and assessed their antifungal activity. They found potential inhibition of Aspergillus flavus, indicating the compound's potential in developing antifungal agents (Pandit et al., 2012).

Mechanism of Action

While the specific mechanism of action for “3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride” is not available, similar compounds have been studied for their inhibitory activity against mIDH1 .

Future Directions

The future directions for “3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride” could involve further studies on its potential applications. For instance, similar compounds have been studied for their potential as mIDH1 inhibitors .

Properties

IUPAC Name

3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c11-8-10(5-6-12-8)7-1-3-9-4-2-7;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNKCTABPFYOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCOC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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